4-(2-Chlorophenyl)pyrimidine-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2-chlorophenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2S/c11-8-4-2-1-3-7(8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCFFEPWKRXMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC(=S)N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 2 Chlorophenyl Pyrimidine 2 Thiol
Established Synthetic Routes for 4-(2-Chlorophenyl)pyrimidine-2-thiol
The synthesis of this compound can be achieved through several established routes, primarily involving the condensation of a three-carbon precursor with a thiourea (B124793) derivative. These methods offer varying degrees of efficiency, reaction conditions, and applicability to different scales of production.
Cyclocondensation Approaches, including Chalcone-Thiourea Reactions
A primary and widely employed method for the synthesis of 4,6-diarylpyrimidine-2-thiols is the cyclocondensation reaction between a chalcone (B49325) (1,3-diaryl-2-propen-1-one) and thiourea. tubitak.gov.trimpactfactor.orgekb.egresearchgate.net In the context of this compound, the corresponding chalcone, (E)-1-(2-chlorophenyl)-3-phenylprop-2-en-1-one, would be reacted with thiourea in the presence of a base.
The general mechanism involves the Michael addition of thiourea to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to afford the pyrimidine-2-thiol (B7767146). researchgate.net The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), with a base like potassium hydroxide (B78521) or sodium hydroxide to facilitate the reaction. impactfactor.orgacs.org
| Reactants | Catalyst/Base | Solvent | Conditions | Product |
| Chalcone, Thiourea | KOH or NaOH | Ethanol | Reflux | 4,6-diarylpyrimidine-2-thiol |
This method is advantageous due to the ready availability of a wide variety of chalcones, which can be synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. impactfactor.org
Biginelli Reaction and Variants in Pyrimidine-2-thiol Synthesis
The Biginelli reaction is a one-pot multicomponent reaction that traditionally involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea to produce dihydropyrimidinones or dihydropyrimidinethiones. nih.govbiomedres.uswikipedia.org While the classic Biginelli reaction yields dihydropyrimidines, modifications and subsequent oxidation steps can lead to the formation of aromatic pyrimidine-2-thiols.
For the synthesis of this compound, a Biginelli-type condensation could be envisioned using 2-chlorobenzaldehyde, a suitable β-dicarbonyl compound, and thiourea. nih.gov The initial product would be a dihydropyrimidine derivative, which would then require an oxidation step to yield the aromatic pyrimidine (B1678525) ring.
| Component 1 | Component 2 | Component 3 | Catalyst | Product |
| 2-Chlorobenzaldehyde | β-Dicarbonyl compound | Thiourea | Acid (e.g., HCl) | Dihydropyrimidine-2-thione |
The efficiency of the Biginelli reaction can be influenced by the choice of catalyst and reaction conditions.
Lewis Acid-Catalyzed Synthetic Protocols for Pyrimidine-2-thiols
Lewis acids have been employed to catalyze the synthesis of pyrimidines and their derivatives. organic-chemistry.org In the context of pyrimidine-2-thiol synthesis, a Lewis acid can activate the carbonyl group of the chalcone or an intermediate, facilitating the nucleophilic attack by thiourea and subsequent cyclization. While specific examples for this compound are not prevalent, the general methodology is applicable. Catalysts such as samarium chloride (SmCl₃) have been used in microwave-assisted synthesis of pyrimidines from β-formyl enamides and urea, suggesting their potential in similar reactions with thiourea. organic-chemistry.org
The use of a Lewis acid can lead to milder reaction conditions and potentially higher yields compared to traditional base-catalyzed methods.
Microwave-Assisted Synthesis of Pyrimidine-2-thiols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. orientjchem.orgscilit.comnih.govsemanticscholar.org The synthesis of pyrimidine-2-thiols from chalcones and thiourea has been successfully performed using microwave assistance. tubitak.gov.tr This approach is particularly beneficial for accelerating the rate-limiting steps of the reaction.
In a typical microwave-assisted synthesis, the reactants (chalcone and thiourea) and a suitable solvent are subjected to microwave irradiation for a short period. orientjchem.org This method has been applied to the synthesis of various fused pyrimidine derivatives and offers a more environmentally friendly and efficient alternative to conventional heating. scilit.comnih.gov
| Method | Reaction Time | Yield |
| Conventional Heating | Several hours | Moderate to Good |
| Microwave Irradiation | Minutes | Good to Excellent |
Optimization of Synthetic Reaction Conditions for this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time.
For the chalcone-thiourea cyclocondensation, a systematic study could involve screening various bases (e.g., KOH, NaOH, NaOEt) and solvents (e.g., ethanol, methanol, DMF). The molar ratio of the reactants is also a critical factor, with an equimolar or slight excess of thiourea often being optimal.
In Lewis acid-catalyzed reactions, the choice of the Lewis acid and its concentration would be the primary focus of optimization. For microwave-assisted synthesis, the optimization would involve adjusting the microwave power and irradiation time to achieve the best results. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.
Post-Synthetic Derivatization Strategies for this compound
The thiol group at the 2-position of the pyrimidine ring is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities. The most common derivatization strategy involves the S-alkylation or S-arylation of the thiol group.
This is typically achieved by reacting this compound with an appropriate alkyl or aryl halide in the presence of a base. researchgate.netmdpi.com The base deprotonates the thiol, forming a more nucleophilic thiolate anion, which then displaces the halide from the electrophile.
Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl halides, and substituted benzyl halides. impactfactor.org This S-alkylation results in the formation of 2-(alkylthio)pyrimidine derivatives.
| Pyrimidine-2-thiol | Electrophile | Base | Product |
| This compound | Alkyl Halide (R-X) | K₂CO₃, NaOH | 2-(Alkylthio)-4-(2-chlorophenyl)pyrimidine |
| This compound | Aryl Halide (Ar-X) | Base | 2-(Arylthio)-4-(2-chlorophenyl)pyrimidine |
Furthermore, the thiol group can be oxidized to form disulfide bridges or converted to other sulfur-containing functional groups. The amino group, if present at other positions of the pyrimidine ring, can also be a site for derivatization, although the focus here is on the thiol group. These post-synthetic modifications are crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov
Modifications at the Thiol Moiety
The thiol group at the C-2 position of the pyrimidine ring is a primary site for chemical reactions, most notably nucleophilic attack and oxidation. The sulfur atom can be readily alkylated, acylated, or oxidized to various oxidation states, providing a gateway to a diverse library of derivatives.
One common modification is S-alkylation, achieved by reacting the thiol with alkyl halides. For instance, the reaction of a similar compound, 4-phenyl-6-p-tolylpyrimidine-2-thiol, with 2-chloro-N-substituted phenylacetamide in acetone with a catalytic amount of potassium carbonate (K₂CO₃) yields 2-(pyrimidin-2-ylthio)-N-(substituted phenyl)acetamide derivatives researchgate.net. This demonstrates the thiol's capacity to act as a potent nucleophile.
Acylation is another key transformation. The benzoylation of 4,6-dimethylpyrimidine-2-thiol hydrochloride with various benzoyl chloride derivatives produces a series of pyrimidine benzothioate compounds nih.govnih.gov. These thioesters can then undergo further transformations.
Furthermore, the thiol moiety can be oxidized. Sulfoxidation of pyrimidine thioate derivatives using reagents like hydrogen peroxide in glacial acetic acid yields sulfonyl derivatives nih.govnih.gov. These sulfonyl groups are excellent leaving groups, which dramatically enhances the reactivity of the C-2 position toward nucleophilic substitution nih.gov.
Table 1: Examples of Reagents for Thiol Moiety Modification
| Reaction Type | Reagent Example | Resulting Functional Group |
| S-Alkylation | 2-Chloro-N-phenylacetamide | Thioether |
| Acylation | Benzoyl Chloride | Thioester (Benzothioate) |
| Oxidation | Hydrogen Peroxide / Acetic Acid | Sulfonyl |
Substitutions on the Phenyl Ring
Direct substitution on the 2-chlorophenyl ring of the title compound is synthetically challenging. Instead, derivatives with varied substitution patterns on the phenyl ring are typically accessed by employing appropriately substituted precursors during the initial synthesis of the pyrimidine ring.
The synthesis often involves a cyclocondensation reaction, such as the Biginelli reaction or similar methods. For example, the synthesis of related pyrimidines has been accomplished through the cross-aldol condensation of a substituted acetophenone and a substituted benzaldehyde, followed by cyclization with thiourea ptfarm.pl. By selecting a benzaldehyde with a different substitution pattern (e.g., 4-chloro, 3,4-dichloro, or 4-fluoro), a variety of C-4 phenyl-substituted pyrimidine-2-thiols can be generated ptfarm.plresearchgate.netchemicalbook.com. This modular approach allows for systematic variation of the substituents on the phenyl ring to modulate the compound's properties.
Derivatization of the Pyrimidine Ring System
The pyrimidine ring itself is a robust aromatic system, but it can be derivatized, often leading to the formation of fused heterocyclic systems. A key strategy involves converting the thiol into a more reactive group that can be displaced by a nucleophile, or by using other positions on the ring for condensation reactions.
A prominent example is the reaction of pyrimidine-2-thiol with nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303). This reaction displaces the thiol group (or its tautomeric thione form) to yield a hydrazinopyrimidine derivative researchgate.net. This hydrazino intermediate is a valuable building block for synthesizing fused ring systems. For example, it can be used to construct triazolo-pyrimidines and pyrazolo-pyrimidines, which are nitrogen bridgehead compounds researchgate.net.
Another approach involves introducing substituents at other positions on the pyrimidine ring. Modifications have included the introduction of an amino group at the C-5 position, which can significantly alter the molecule's chemical behavior nih.gov. These derivatizations expand the structural diversity and potential applications of the pyrimidine scaffold.
Chemical Reaction Mechanisms of this compound and its Derivatives
Understanding the reaction mechanisms is fundamental to controlling the synthesis and predicting the reactivity of this compound and its derivatives.
Mechanistic Insights into Cyclization Reactions
The formation of the pyrimidine ring and subsequent annulation reactions to form fused systems are governed by cyclization mechanisms. The initial synthesis of the pyrimidine-2-thiol core often proceeds via a [3+3] or [4+2] cyclocondensation pathway mdpi.com. In the case of reacting a chalcone intermediate with thiourea, the mechanism involves a Michael addition of the thiourea to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration.
For the derivatization of the pyrimidine ring, cyclization is also key. The synthesis of fused pyrimidopyrimidines from a mercaptopyrimidine precursor in an acidic medium is proposed to occur via the formation of a non-isolable unsaturated intermediate, followed by a conjugate 1,4-addition of a nucleophile (like urea) and subsequent cyclization with the elimination of H₂S ekb.eg. The synthesis of pyrido[1,2-a]pyrazine derivatives from pyridinium 1,4-zwitterions proceeds through a (4+2) cyclization involving an addition/elimination process mdpi.com.
Nucleophilic and Electrophilic Transformations
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, especially at positions activated by electron-withdrawing groups or good leaving groups. The C-2, C-4, and C-6 positions are the most electrophilic.
A critical transformation is the Nucleophilic Aromatic Substitution (SNAr). When the thiol group at C-2 is oxidized to a sulfonyl group (-SO₂R), it becomes an excellent leaving group. This allows for the chemoselective S-arylation of nucleophiles like cysteine at neutral pH nih.gov. The reactivity in these SNAr reactions can be finely tuned by altering substituents on the pyrimidine ring, with substitutions at the C-5 position having the most significant effect on reaction rates nih.gov. Studies on related 4,6-dichloro-2-(methylsulfonyl)pyrimidine show that the selectivity of nucleophilic attack (at the C-4 chloro vs. the C-2 sulfonyl group) can be controlled by the nature of the nucleophile and the basicity of the reaction medium researchgate.net.
The thiol group itself behaves as a strong nucleophile in its thiolate form, readily reacting with electrophiles such as alkyl and acyl halides in standard S-alkylation and S-acylation reactions researchgate.netnih.gov.
Oxidation and Reduction Pathways of Thiol Derivatives
The sulfur atom in the thiol and its derivatives is redox-active and can exist in several oxidation states. The oxidation of the thiol moiety is a key pathway for functional group interconversion.
The reaction of cysteinyl thiols with reactive oxygen species can lead to various modifications, including the formation of sulfenic acid (-SOH), sulfinic acid (-SO₂H), and sulfonic acid (-SO₃H) nih.gov. In synthetic chemistry, controlled oxidation is used to prepare specific derivatives. The sulfoxidation of pyrimidine benzothioates using hydrogen peroxide and glacial acetic acid is a well-documented method to produce pyrimidine sulfonyl methanone derivatives nih.govnih.gov. This transformation proceeds by converting the thioester linkage into a more highly oxidized sulfonyl group. These oxidation reactions are crucial as they often generate intermediates with altered reactivity, for instance, by creating better leaving groups for nucleophilic substitution reactions nih.gov.
Table 2: Oxidation States of Sulfur in Pyrimidine-2-thiol Derivatives
| Derivative | Functional Group | Oxidation State of Sulfur |
| Pyrimidine-2-thiol | Thiol (-SH) | -2 |
| Pyrimidine-2-thioether | Thioether (-SR) | -2 |
| Pyrimidine-2-sulfenic acid | Sulfenic Acid (-SOH) | 0 |
| Pyrimidine-2-sulfinic acid | Sulfinic Acid (-SO₂H) | +2 |
| Pyrimidine-2-sulfonic acid | Sulfonic Acid (-SO₃H) | +4 |
| Pyrimidine-2-sulfonyl methanone | Sulfonyl (-SO₂R) | +4 |
Rearrangement Processes
Rearrangement reactions are a significant class of organic transformations where the carbon skeleton or the placement of functional groups within a molecule is altered. For heterocyclic systems like pyrimidines, these processes can lead to novel structural isomers.
One of the most pertinent rearrangements for pyrimidine derivatives is the Dimroth rearrangement . wikipedia.orgnih.gov This process typically involves the isomerization of heterocycles through the relocation of endocyclic and exocyclic heteroatoms via ring-opening and ring-closure sequences. nih.govresearchgate.net For a compound like this compound, a Dimroth-type rearrangement could theoretically occur, particularly if the exocyclic sulfur atom were transformed into an imino group through derivatization. The general mechanism involves the addition of a nucleophile (like water or a base), followed by the opening of the pyrimidine ring to form an intermediate, which then re-closes to yield an isomer. wikipedia.orgnih.gov
The classic Dimroth rearrangement is observed in 1-alkyl-2-iminopyrimidines, which isomerize to 2-(alkylamino)pyrimidines. nih.gov This proceeds via a mechanism known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure). nih.gov Factors influencing the Dimroth rearrangement in pyrimidine systems are multifaceted and can determine the reaction rate and product distribution. nih.gov
Table 1: Factors Influencing Rearrangement Reactions in Pyrimidine Derivatives
| Factor | Influence on Rearrangement |
|---|---|
| pH of Medium | The reaction is often catalyzed by acids or bases, and the rate is highly pH-dependent. nih.gov |
| Temperature | Increased temperature can accelerate the rearrangement process. researchgate.net |
| Substituents | The presence of electron-withdrawing groups can facilitate the initial nucleophilic attack and subsequent ring opening. nih.gov |
| Solvent | The polarity and nucleophilicity of the solvent can play a crucial role in the reaction mechanism and rate. |
| Thermodynamic Stability | The rearrangement often proceeds in the direction of the more thermodynamically stable isomer. researchgate.net |
Another potential, though less direct, rearrangement is the thio-Claisen rearrangement . This is a mdpi.commdpi.com-sigmatropic rearrangement analogous to the more common Claisen rearrangement. acs.org For this to occur with this compound, the thiol group would first need to be converted into an allyl thioether derivative. Upon heating, this intermediate could rearrange to form a C-allyl pyrimidine derivative, thus creating a new carbon-carbon bond. acs.org
Green Chemistry Principles in the Synthesis of this compound
The synthesis of 4-arylpyrimidine-2-thiol derivatives is often achieved through a multicomponent reaction, typically a variation of the Biginelli reaction. mdpi.comnih.gov This involves the condensation of an aryl aldehyde (2-chlorobenzaldehyde), a β-dicarbonyl compound, and thiourea. While effective, traditional methods frequently rely on harsh acidic catalysts, volatile organic solvents, and long reaction times, which contravene the principles of green chemistry. nih.govrasayanjournal.co.in
Modern synthetic chemistry emphasizes the development of environmentally benign protocols. Several green chemistry approaches have been successfully applied to the synthesis of pyrimidine and its thione derivatives, which are directly applicable to the production of this compound. rasayanjournal.co.innih.gov These methods focus on reducing waste, minimizing energy consumption, and avoiding hazardous substances. rasayanjournal.co.inajgreenchem.com
Key Green Synthetic Strategies:
Solvent-Free Synthesis: Conducting reactions under solvent-free conditions or "grindstone chemistry" is a cornerstone of green synthesis. ajgreenchem.comresearchgate.net This approach minimizes the use of volatile organic compounds, reduces waste, and often leads to shorter reaction times and simpler product isolation. nih.gov For the synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-thiones, solvent-free condensation catalyzed by recyclable catalysts has proven highly effective. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govsemanticscholar.org Compared to conventional heating, microwave synthesis offers benefits such as dramatically reduced reaction times (from hours to minutes), improved yields, and enhanced product purity. foliamedica.bgsemanticscholar.org The synthesis of various pyrimidine derivatives, including those with a 2-chlorophenyl substituent on other heterocyclic cores, has been successfully achieved using this green technique. nih.gov
Use of Green Catalysts: Replacing traditional corrosive acid catalysts (like HCl) with more environmentally friendly alternatives is a key objective. nih.gov Catalysts such as biodegradable Brønsted acidic ionic liquids, montmorillonite K-10 clay, and various metal salts (e.g., ZrCl₄) have been used to efficiently catalyze the Biginelli-type condensation to form pyrimidine-thiones under milder conditions. mdpi.comnih.gov
Multicomponent Reactions (MCRs): The one-pot synthesis of the pyrimidine core from three starting components is an example of an MCR. ajgreenchem.com MCRs are inherently green as they improve atom economy, reduce the number of synthetic steps, and minimize the generation of waste from intermediate purification processes. researchgate.net
The table below summarizes various green methodologies reported for the synthesis of analogous 4-arylpyrimidine-2(1H)-thiones, highlighting the improvements over classical methods.
Table 2: Comparison of Green Synthetic Methods for 4-Arylpyrimidine-2(1H)-thione Derivatives
| Method | Catalyst | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Microwave Irradiation | Chitosamine hydrochloride | Solvent-free | Short | Excellent | mdpi.com |
| Ionic Liquid Catalysis | [Btto][p-TSA] | Solvent-free, 90 °C | 30 min | Good | nih.gov |
| Solid-State Grinding | CuCl₂·2H₂O / HCl | Solvent-free | - | High | N/A |
| Solid Acid Catalysis | Montmorillonite K-10 | Solvent-free | - | Good | mdpi.com |
These methodologies demonstrate a significant advancement towards the sustainable synthesis of pyrimidine derivatives, offering efficient, cost-effective, and environmentally responsible alternatives to traditional protocols. researchgate.net
Advanced Spectroscopic and Structural Characterization of 4 2 Chlorophenyl Pyrimidine 2 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of 4-(2-Chlorophenyl)pyrimidine-2-thiol. The compound exists in a tautomeric equilibrium between the thiol and thione forms. In solution, pyrimidine-2-thiol (B7767146) derivatives predominantly exist in the more stable thione form, a phenomenon that is reflected in their NMR spectra.
The ¹H NMR spectrum of this compound provides a detailed picture of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the 2-chlorophenyl substituent, and the thiol/thione group.
The aromatic protons on the 2-chlorophenyl ring and the pyrimidine ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns (coupling constants) are dictated by the electronic effects of the chlorine atom and the pyrimidine ring, as well as the through-bond interactions between adjacent protons.
A key feature is the signal for the proton attached to the pyrimidine ring (H-5), which often appears as a distinct singlet or a doublet, depending on its coupling with neighboring protons. The proton of the thiol group (-SH) is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding. For related pyrimidine-2-thiol compounds, this signal has been observed around δ 3.01 ppm. The exchangeable proton associated with the N-H of the more stable thione tautomer can also be observed, often as a broad signal at a lower field.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (Chlorophenyl & Pyrimidine) | 7.0 - 8.5 | Multiplet (m) |
| Pyrimidine-H (C5-H) | ~7.4 - 8.4 | Singlet (s) or Doublet (d) |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The most downfield signal is typically attributed to the C=S carbon of the thione tautomer, which is expected to appear in the range of δ 180-185 ppm. The carbon atoms of the pyrimidine and chlorophenyl rings resonate in the aromatic region, generally between δ 100 and 165 ppm. The specific chemical shifts are influenced by the attached substituents. For instance, the carbon atom bonded to the chlorine (C-2' of the phenyl ring) will have its chemical shift influenced by the electronegativity and anisotropic effects of the halogen. The carbons of the pyrimidine ring (C-2, C-4, C-5, C-6) will also show distinct signals reflecting their electronic environment.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=S (Thione) | 180 - 185 |
| Aromatic/Heteroaromatic Carbons | 100 - 165 |
While specific 2D NMR data for this compound are not widely reported, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming structural assignments.
HSQC would be used to correlate directly bonded proton and carbon atoms. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming, for example, which proton is attached to which carbon on both the pyrimidine and chlorophenyl rings.
HMBC provides information about longer-range couplings (typically over two or three bonds) between protons and carbons. This technique is crucial for establishing the connectivity between different parts of the molecule. For instance, an HMBC experiment could show a correlation between the protons on the chlorophenyl ring and the C-4 carbon of the pyrimidine ring, confirming their attachment. It could also help in assigning the quaternary (non-protonated) carbon atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The presence of the thione tautomer is typically confirmed by a strong C=S stretching vibration. The S-H stretching band of the thiol form, if present, is generally weak and appears around 2550-2650 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic and pyrimidine rings appear in the 1400-1670 cm⁻¹ region. The C-N stretching vibration of the pyrimidine ring is also characteristic. The C-Cl bond of the chlorophenyl group gives rise to a strong absorption in the fingerprint region, typically between 700 and 800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Thione) | Stretching | 3100 - 3300 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| S-H (Thiol) | Stretching | 2550 - 2650 (weak) |
| C=N (Pyrimidine) | Stretching | 1600 - 1670 |
| C=C (Aromatic/Pyrimidine) | Stretching | 1400 - 1600 |
| C=S (Thione) | Stretching | 1100 - 1250 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₇ClN₂S), the molecular weight is 222.69 g/mol .
In a standard mass spectrum, the molecular ion peak [M]⁺ would be observed. A characteristic isotopic pattern for the molecular ion would be expected due to the presence of the chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in two peaks, [M]⁺ and [M+2]⁺, at m/z values of approximately 222 and 224, with relative intensities of about 3:1.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The exact mass of C₁₀H₇ClN₂S can be calculated and compared to the experimentally measured value to unambiguously confirm the molecular formula. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₇ClN₂S |
| Molecular Weight (Nominal) | 222 g/mol |
| Expected [M]⁺ m/z | ~222 |
| Expected [M+2]⁺ m/z | ~224 |
X-ray Diffraction (XRD) Analysis for Crystal Structure and Conformation
For this compound, an XRD analysis would reveal:
The definitive tautomeric form (thiol vs. thione) present in the solid state.
Detailed information about intermolecular interactions, such as hydrogen bonding (e.g., N-H···S hydrogen bonds in the thione form) and π-π stacking interactions between the aromatic rings, which govern the crystal packing.
Spectroscopic Characterization of Tautomeric Forms (Thiol-Thione Isomerism)
The phenomenon of thiol-thione tautomerism is a critical aspect of the chemical behavior of this compound. This equilibrium involves the migration of a proton between the sulfur and a nitrogen atom within the pyrimidine ring, resulting in two distinct isomers: the aromatic thiol form and the non-aromatic thione form. The predominance of one tautomer over the other is influenced by factors such as the solvent, temperature, and the electronic effects of substituents on the pyrimidine ring. Spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide definitive evidence for the existence of and equilibrium between these two forms.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer. The key vibrational bands that differentiate the thiol and thione forms are those associated with the S-H and C=S bonds.
Thiol Form: The presence of the thiol tautomer is unequivocally identified by a weak absorption band in the region of 2500-2600 cm⁻¹, which is characteristic of the S-H stretching vibration. The aromatic nature of the pyrimidine ring in this form would also give rise to specific C=C and C=N stretching vibrations within the ring.
Thione Form: The thione tautomer is characterized by the absence of the S-H stretching band and the appearance of a strong absorption band in the range of 1100-1250 cm⁻¹, corresponding to the C=S stretching vibration. Additionally, the presence of an N-H bond in the pyrimidine ring of the thione form will result in a characteristic N-H stretching vibration, typically observed in the region of 3100-3500 cm⁻¹.
Expected IR Data for Tautomeric Forms of this compound
| Functional Group | Tautomeric Form | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| S-H stretch | Thiol | 2500-2600 | Weak |
| C=S stretch | Thione | 1100-1250 | Strong |
| N-H stretch | Thione | 3100-3500 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structural details of the tautomers in solution. The chemical shifts of the protons and carbon atoms are highly sensitive to their chemical environment, allowing for a clear distinction between the thiol and thione forms.
¹H NMR Spectroscopy: In the thiol form, a characteristic signal for the S-H proton would be expected, though its chemical shift can be broad and variable depending on the solvent and concentration. The protons on the pyrimidine ring would exhibit chemical shifts consistent with an aromatic system. In the thione form, the S-H proton signal would be absent, and a signal for the N-H proton would appear, typically at a downfield chemical shift. The chemical shifts of the pyrimidine ring protons would also be altered due to the loss of aromaticity.
¹³C NMR Spectroscopy: The most significant difference in the ¹³C NMR spectra of the two tautomers would be the chemical shift of the carbon atom attached to the sulfur. In the thiol form (C-S), this carbon would resonate at a chemical shift typical for an aromatic carbon attached to a sulfur atom. In contrast, in the thione form (C=S), this carbon would be significantly deshielded and appear at a much lower field (higher ppm value), often in the range of 160-180 ppm or even higher.
Expected ¹³C NMR Chemical Shift Ranges for Key Carbons
| Carbon Atom | Tautomeric Form | Expected Chemical Shift (ppm) |
|---|---|---|
| C-2 (attached to sulfur) | Thiol | ~150-160 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study the thiol-thione equilibrium. The electronic transitions in the two tautomers differ, leading to distinct absorption spectra. The aromatic thiol form typically exhibits π → π* transitions at shorter wavelengths, whereas the thione form, with its C=S chromophore, shows an additional n → π* transition at a longer wavelength, often in the near-UV or visible region. The position and intensity of these absorption bands can provide information about the relative concentrations of the two tautomers in solution.
Computational and Theoretical Investigations of 4 2 Chlorophenyl Pyrimidine 2 Thiol
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of many-electron systems. irjet.net It is widely employed to determine optimized molecular geometry, electronic structure, and vibrational frequencies. dergipark.org.tr For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), provide a fundamental understanding of their chemical characteristics. researchgate.netnih.gov These calculations are crucial for exploring the relationship between the structure of 4-(2-chlorophenyl)pyrimidine-2-thiol and its potential activities.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net
In pyrimidine-based compounds, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attacks. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the thiol group, while the LUMO may be distributed over the chlorophenyl ring. This distribution governs the molecule's interaction with biological targets. The energy gap is also an indicator of bioactivity; a lower energy gap often correlates with higher biological activity. researchgate.net
Table 1: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a stable system. |
| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to react. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. researchgate.net |
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. irjet.net The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around heteroatoms like nitrogen and sulfur) that are susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are favorable for nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group, highlighting these as primary sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the thiol group would exhibit a positive potential, making it a potential hydrogen bond donor site. researchgate.net
Vibrational analysis, performed computationally, predicts the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational frequencies and comparing them with experimental data, the accuracy of the computational model (method and basis set) can be validated. scirp.org This analysis provides a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule. For pyrimidine derivatives, characteristic vibrational bands include C=N and C=C stretching in the ring, C-Cl stretching, and S-H stretching. scirp.orgnih.gov
DFT calculations can also be used to determine various thermochemical properties at different temperatures, such as heat capacity (C), entropy (S), and enthalpy changes (H). researchgate.net These properties are derived from the vibrational analysis and are essential for understanding the molecule's stability and behavior under varying thermal conditions.
Table 2: Representative Vibrational Frequencies for Pyrimidine-2-thiol (B7767146) Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| N-H stretching | 3300 - 3100 | mdpi.com |
| C-H stretching (aromatic) | 3100 - 3000 | nih.gov |
| S-H stretching | 2650 - 2550 | nih.gov |
| C=N stretching | 1680 - 1620 | scirp.orgnih.gov |
| C=C stretching (aromatic) | 1600 - 1450 | scirp.orgnih.gov |
| C-N stretching | 1350 - 1250 | nih.gov |
| C-Cl stretching | 850 - 550 | scirp.org |
| C-S stretching | 700 - 600 | nih.gov |
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular modeling and dynamics (MD) simulations are computational techniques used to study the conformational flexibility of molecules and their interactions with other molecules, such as biological receptors or solvents, over time. nih.govnih.gov Conformational analysis is crucial for understanding how the spatial arrangement of a molecule, such as the orientation of the 2-chlorophenyl ring relative to the pyrimidine ring, affects its properties and biological activity. researchgate.net
MD simulations can reveal the stability of different conformers and the energy barriers between them. nih.gov These simulations also provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the binding of a ligand to a protein's active site. nih.gov For this compound, MD simulations could be used to model its interaction with a target enzyme, identifying key amino acid residues involved in binding and elucidating the stability of the ligand-protein complex. nih.gov
In Silico Studies of Structure-Activity Relationships (SAR) for this compound Derivatives
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.gov In silico SAR methods use computational models to predict the activity of new derivatives, thereby guiding synthetic efforts toward more potent and selective compounds. frontiersin.org For pyrimidine derivatives, SAR studies have shown that the nature and position of substituents on the pyrimidine and phenyl rings significantly impact their biological profiles, including antimicrobial and anticancer activities. nih.govresearchgate.net The presence of a chlorophenyl group, for instance, is a common feature in many bioactive molecules, where it can influence lipophilicity and binding interactions. chemimpex.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov QSAR models are built by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities.
A typical QSAR study involves:
Data Set Selection: A series of structurally related compounds with known biological activities is chosen.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic properties), are calculated for each compound.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a predictive model. nih.gov
Model Validation: The model's predictive power is rigorously tested to ensure its reliability.
For derivatives of this compound, a QSAR model could identify key descriptors that govern their activity. For example, descriptors related to molecular shape, polarizability, and specific structural fragments (like aromatic ethers or methyl groups) have been shown to be important for the activity of other pyrimidine series. nih.gov Such models can be invaluable for predicting the activity of newly designed derivatives and prioritizing them for synthesis and testing.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling and ligand-based design are powerful computational strategies employed to identify the essential structural features of a molecule responsible for its biological activity. These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown.
Pharmacophore models for pyrimidine derivatives often highlight key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For pyrimidine-2-thiol analogs, the thiol group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring serve as hydrogen bond acceptors. The 2-chlorophenyl substituent contributes a significant hydrophobic and aromatic component. Studies on related 2-phenylpyrimidine (B3000279) analogues as selective inhibitors have successfully utilized these principles to develop statistically significant 3D-QSAR models. nih.gov
Ligand-based drug design leverages the knowledge of known active molecules to develop new compounds with improved properties. This strategy has been applied to design novel pyrimidine derivatives targeting specific enzymes like EGFR and VEGFR-2. rsc.org By analyzing the common structural motifs and pharmacophoric features of known inhibitors, researchers can design new molecules, such as derivatives of this compound, with potentially enhanced inhibitory activity. rsc.org The design process often involves modifying substituents on the pyrimidine core to optimize interactions with the target, guided by the established pharmacophore hypothesis. rsc.orgnih.gov
Table 1: Key Pharmacophoric Features of Pyrimidine-2-thiol Analogs
| Feature | Description | Potential Role in Biological Activity |
| Hydrogen Bond Donor | The thiol (-SH) group | Forms hydrogen bonds with acceptor groups in the target protein's active site. |
| Hydrogen Bond Acceptors | The nitrogen atoms in the pyrimidine ring | Interact with hydrogen bond donors on the target protein. |
| Aromatic Ring | The 2-chlorophenyl group and the pyrimidine ring | Engages in π-π stacking or hydrophobic interactions within the binding pocket. |
| Hydrophobic Group | The chlorophenyl substituent | Occupies hydrophobic pockets in the target, contributing to binding affinity. |
Theoretical Prediction of Chemical Reactivity and Catalytic Pathways
Theoretical methods are crucial for predicting the chemical reactivity of this compound and understanding the mechanisms of its reactions. A key aspect of its reactivity is the existence of tautomeric forms: the thiol and the thione forms.
The molecule can exist in a thioamide-iminothiol equilibrium. researchgate.net Computational studies can determine the relative stabilities of these tautomers, which is essential for understanding their behavior in different chemical environments and their interactions with biological targets. The thiol-thione tautomerism has been a subject of investigation for various 2-thio-containing pyrimidines. nih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate various reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to predicting how the molecule will interact with electrophiles and nucleophiles. The principle of Hard and Soft Acids and Bases (HSAB) can also be applied to explain the outcomes of nucleophilic substitution reactions involving the pyrimidine core. thieme.de
The synthesis of the pyrimidine core itself can be understood through theoretical models of catalytic pathways. Various catalyzed methods exist for the synthesis of pyrimidines, including [4+2] cycloadditions and multicomponent reactions like the Biginelli reaction. researchgate.netmdpi.com Theoretical studies can elucidate the mechanisms of these reactions, detailing the roles of catalysts and the structures of transition states. mdpi.com For instance, the formation of the pyrimidine ring often involves a series of condensation and cyclization steps, the pathways of which can be mapped out computationally to understand reaction kinetics and thermodynamics. researchgate.net
Table 2: Theoretical Reactivity Descriptors for Pyrimidine Derivatives
| Descriptor | Theoretical Method | Information Provided | Relevance to this compound |
| Tautomer Stability | Quantum Chemistry (e.g., DFT) | Predicts the relative energies and equilibrium populations of thiol vs. thione forms. | Influences which form is predominant under physiological conditions and thus how it interacts with biological targets. researchgate.netnih.gov |
| HOMO/LUMO Energies | Molecular Orbital Theory | Indicates the molecule's ability to donate or accept electrons, predicting sites for electrophilic and nucleophilic attack. | Helps in understanding reaction mechanisms and potential metabolic transformations. |
| Reaction Pathways | Transition State Theory | Maps the energy profile of a chemical reaction, identifying intermediates and transition states. | Elucidates the mechanism of synthesis and derivatization reactions. mdpi.comresearchgate.net |
| HSAB Principle | Conceptual DFT | Explains the selectivity of reactions with different nucleophiles based on "hardness" and "softness". | Predicts the outcome of substitution reactions at different positions on the pyrimidine ring. thieme.de |
Molecular Mechanisms of Biological Activity of 4 2 Chlorophenyl Pyrimidine 2 Thiol and Its Analogs
Enzyme Inhibition and Modulatory Mechanisms
The core structure of 4-phenylpyrimidine-2-thiol (B1586811) derivatives allows for interaction with numerous enzymes that are critical in pathological processes, particularly in cancer and inflammation. The following subsections detail the specific inhibitory and modulatory activities of these compounds.
Topoisomerase II Inhibition
While direct studies on 4-(2-Chlorophenyl)pyrimidine-2-thiol are limited, the broader class of pyrimidine (B1678525) derivatives and thiol-containing compounds has been investigated for topoisomerase II (Topo II) inhibitory activity. Topo II is a crucial enzyme in DNA replication and chromosome organization, making it a key target for anticancer drugs. mdpi.com Topo II inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex leading to DNA strand breaks, or catalytic inhibitors, which interfere with the enzyme's function without causing DNA damage. nih.govpreprints.org
Thiol-containing compounds, such as N-acetyl-L-cysteine (L-NAC), have been shown to inhibit Topo IIα activity. nih.gov This suggests that the thiol group in this compound could play a role in its potential interaction with this enzyme. Furthermore, hybrid molecules incorporating a pyrimidine scaffold have been designed as dual inhibitors of Topoisomerase II and other kinases like EGFR, indicating the potential of the pyrimidine core to be part of a Topo II inhibitory pharmacophore. researchgate.net The mechanism of inhibition by some thiol-containing compounds may involve their reducing properties or their ability to interact with key cysteine residues in the enzyme.
STAT3 and STAT5a Inhibition
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5a, are critical signaling intermediates in cancer cell proliferation and survival. The inhibition of these proteins is a promising strategy for cancer therapy. A series of 2-thiopyrimidine/chalcone (B49325) hybrids, which are structurally related to this compound, have been synthesized and evaluated for their inhibitory activity against STAT3 and STAT5a. tandfonline.comnih.gov
One of the most active compounds in a study, a 2-thiopyrimidine derivative, exhibited dual inhibitory activity against both STAT3 and STAT5a. tandfonline.com The design of these hybrids was based on merging the 2-thiopyrimidine scaffold with a chalcone moiety, both of which have been independently reported to possess anticancer properties. tandfonline.comnih.gov The study highlights the potential of the 2-thiopyrimidine core in developing dual STAT3/STAT5a inhibitors.
| Compound | STAT3 IC50 (µM) | STAT5a IC50 (µM) |
|---|---|---|
| Compound 9n (2-thiopyrimidine/chalcone hybrid) | 113.31 | 50.75 |
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition
EGFR and VEGFR-2 are key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis. rsc.orgnih.gov The pyrimidine scaffold is a well-established core structure for many EGFR and VEGFR-2 inhibitors used in cancer therapy. nih.govnih.govrsc.org Several studies have focused on the design and synthesis of pyrimidine derivatives as potent inhibitors of these kinases.
Novel 4-thiophenyl-pyrimidine derivatives have been developed as dual EGFR/VEGFR-2 inhibitors. rsc.org These compounds have shown promising anticancer activities against various cancer cell lines. The design of these inhibitors is based on fulfilling the pharmacophoric requirements for binding to the ATP-binding site of both EGFR and VEGFR-2. rsc.org For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant EGFR inhibitory activity. nih.govnih.gov The presence of the pyrimidine ring is crucial for the interaction with the hinge region of the kinase domain. nih.gov
Substituted 4-amino-2-thiopyrimidines have also been identified as potential VEGFR-2 inhibitors. nih.gov The development of these compounds highlights the versatility of the 2-thiopyrimidine scaffold in targeting VEGFR-2.
| Compound Class | Target Kinase | Reported Activity |
|---|---|---|
| 4-Thiophenyl-pyrimidine derivatives | EGFR/VEGFR-2 | Dual inhibition with IC50 values in the micromolar range. rsc.org |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR | Potent inhibition with IC50 values as low as 0.034 µM. nih.gov |
| Substituted 4-amino-2-thiopyrimidines | VEGFR-2 | Identified as potential inhibitors. nih.gov |
| Furanopyrimidine-based derivatives | EGFRL858R/T790M | Potent and selective inhibition with IC50 values in the nanomolar range. acs.org |
Tubulin Polymerization Interference
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. mdpi.com Several pyrimidine-based compounds have been identified as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govmdpi.com This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com
Derivatives of 2,7-diaryl- tandfonline.comnih.govmdpi.comtriazolo[1,5-a]pyrimidine have been reported as potent inhibitors of tubulin polymerization. mdpi.com Molecular docking studies of these compounds have shown that the triazolopyrimidine core occupies the central part of the colchicine binding site. mdpi.com The trimethoxyphenyl group, a common feature in many colchicine site inhibitors, is often incorporated into these pyrimidine-based molecules to enhance their activity. mdpi.commdpi.com While direct evidence for this compound is not available, the established role of the pyrimidine scaffold in targeting tubulin suggests a potential mechanism of action for its analogs.
Cyclooxygenase (COX) Enzyme Modulation
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and are also implicated in carcinogenesis. nih.gov The development of selective COX-2 inhibitors is a major goal in the search for anti-inflammatory and anticancer agents with reduced side effects. Several new 4-phenylpyrimidine-2(1H)-thiones have been synthesized and shown to inhibit COX-1 and COX-2 enzymes. nih.gov
Molecular docking studies of pyridine-bearing pyrimidine-2-thiol (B7767146) derivatives have revealed significant binding interactions at the active sites of both COX-1 and COX-2. ashdin.com For example, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol demonstrated strong interactions within the active site regions of these enzymes, suggesting its potential as an anti-inflammatory agent. ashdin.com The pyrimidine-2-thiol core appears to be a promising scaffold for the development of novel COX inhibitors. nih.govnih.gov
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|---|
| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | COX-1 (PDB: 3KK6) | -9.8 |
| COX-2 (PDB: 5IKR) | -10.5 | |
| Diclofenac (Standard) | COX-1 (PDB: 3KK6) | -8.7 |
| COX-2 (PDB: 5IKR) | -9.6 |
Receptor Binding and Ligand-Target Interactions
The biological activity of this compound and its analogs is fundamentally dependent on their binding to specific molecular targets. Molecular docking studies have provided valuable insights into the ligand-target interactions at an atomic level.
For instance, in the active site of COX enzymes, pyridine-bearing pyrimidine-2-thiol derivatives have been shown to form key interactions with amino acid residues. ashdin.com The pyrimidine ring and the thiol group are often involved in hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex. In the case of 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol docked into the COX-2 active site, specific interactions with residues such as TYR385, ARG120, and SER530 are observed, which are crucial for its inhibitory activity. ashdin.com
Similarly, for pyrimidine-based tubulin inhibitors that target the colchicine binding site, molecular docking has revealed that the pyrimidine core fits into the hydrophobic pocket of β-tubulin. mdpi.com The substituted phenyl rings at positions 4 and 6 of the pyrimidine can form additional interactions with surrounding residues, enhancing the binding affinity. The 3,4,5-trimethoxyphenyl moiety, when present, typically interacts with Cys241, a key residue in the colchicine binding site. mdpi.commdpi.com These detailed interaction patterns are crucial for the rational design of more potent and selective inhibitors based on the pyrimidine-2-thiol scaffold.
Cellular Pathway Modulation and Signaling in Disease Models
The biological activity of this compound and its analogs is rooted in their ability to modulate critical cellular pathways. In various disease models, particularly cancer and microbial infections, these compounds have been shown to interfere with fundamental processes such as cell division, survival, and protein synthesis. Their mechanisms of action often involve the induction of programmed cell death, halting the cell cycle, regulating key proteins involved in apoptosis, and inhibiting essential microbial machinery.
Induction of Apoptosis in Cellular Models
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Several analogs of this compound have demonstrated the ability to trigger this process in various cancer cell lines.
For instance, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to induce apoptosis in HCT116 colorectal cancer cells. nih.gov Similarly, a 5-arylethylidene-amino-2-thiopyrimidine-4-one derivative, compound 7, was reported to trigger apoptosis in breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. mdpi.com
Further studies on thiazolo[5,4-d]pyrimidine (B3050601) derivatives have also highlighted their pro-apoptotic capabilities. One such analog, 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (compound 4k), induced apoptosis in A549 lung cancer cells at a concentration of 10 μM. nih.gov Another morpholine-substituted analog (compound 4a) was shown to induce apoptosis in HL-60 human leukemia cells at 20 μM. nih.gov The mechanism for these compounds was confirmed by the cleavage of PARP-1 and inhibition of procaspase-3, key events in the apoptotic cascade. nih.gov
Table 1: Apoptosis Induction by Pyrimidine Analogs in Cancer Cell Lines
| Compound Class | Specific Analog | Cancer Cell Line | Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Thiazolo[5,4-d]pyrimidine | 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine (4k) | A549 (Lung) | 10 μM | Induction of apoptosis | nih.gov |
| Thiazolo[5,4-d]pyrimidine | Morpholine substituted analog (4a) | HL-60 (Leukemia) | 20 μM | Induction of apoptosis | nih.gov |
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine | Derivative (compound 4) | HCT116 (Colorectal) | Dose-dependent | Induction of apoptosis | nih.gov |
Cell Cycle Arrest in Cancer Cell Lines
In addition to inducing apoptosis, pyrimidine-2-thiol analogs can exert their anticancer effects by halting the cell division cycle, thereby preventing the proliferation of malignant cells. mdpi.com
A 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative demonstrated the ability to arrest the cell cycle in the G2/M phase in HCT116 colorectal cancer cells. nih.gov This prevents the cells from entering mitosis and continuing their proliferation. Similarly, a 5-arylethylidene-amino-2-thiopyrimidine-4-one (compound 7), which also showed pro-apoptotic activity, was found to halt cell growth at the G2/M phase. mdpi.com The inhibition of Polo-like kinase 1 (PLK1), a key regulator of the G2/M checkpoint, is a likely mechanism for this effect. mdpi.com
Studies on other related heterocyclic structures, such as pyridopyrimidines, have also shown that these molecules can cause cell cycle arrest. nih.gov Research on a specific dispiropiperazine derivative further supports this mechanism, showing cell cycle arrest at the G2/M phase in SW480 human cancer cells. researchgate.net
Table 2: Cell Cycle Arrest by Pyrimidine Analogs
| Compound Class | Specific Analog | Cancer Cell Line | Cell Cycle Phase Arrest | Reference |
|---|---|---|---|---|
| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine | Derivative (compound 4) | HCT116 (Colorectal) | G2/M | nih.gov |
| 5-arylethylidene-amino-2-thiopyrimidine-4-one | Compound 7 | Not specified | G2/M | mdpi.com |
| Pyridopyrimidine | Not specified | Leukemic and breast cancer cells | Not specified | nih.gov |
Regulation of Pro-apoptotic (Bax, P53) and Anti-apoptotic (Bcl2) Proteins
The commitment of a cell to apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins. nih.govnih.gov Analogs of this compound have been shown to modulate this balance, tipping it in favor of cell death in cancer models.
The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway, with members like Bax promoting apoptosis and Bcl-2 inhibiting it. mdpi.com A study on a 5-arylethylidene-amino-2-thiopyrimidine-4-one derivative (compound 7) revealed its ability to upregulate the pro-apoptotic Bax and caspase-3 markers while simultaneously downregulating the anti-apoptotic Bcl-2 gene. mdpi.com This dual action effectively lowers the threshold for apoptosis induction.
The tumor suppressor protein p53 also plays a critical role by inducing the expression of pro-apoptotic proteins like Bax. mdpi.com While direct modulation of p53 by this compound is not extensively documented, the observed effects on its downstream targets suggest an influence on this pathway. Interestingly, in some leukemic cells, the overexpression of the anti-apoptotic Bcl-2 protein was shown to suppress apoptosis induced by a pyridopyrimidine inhibitor, highlighting the critical role of Bcl-2 in mediating the cellular response to these compounds. nih.gov
Inhibition of Protein Synthesis in Microbial Cells
Beyond their anticancer potential, pyrimidine-2-thiol analogs have been investigated for their antimicrobial properties. A key mechanism in this context is the inhibition of bacterial protein synthesis.
A series of compounds containing a tetrahydropyrido[4,3-d]pyrimidin-4-ol (4H-pyridopyrimidine) scaffold were identified as potent inhibitors of bacterial protein synthesis, with 50% inhibitory concentrations (IC50s) ranging from 3 to 14 μM. nih.gov These compounds were effective against a range of bacteria, including E. coli, Staphylococcus aureus, and Streptococcus pneumoniae. nih.gov
Further investigation revealed that the ribosome is the specific target of these 4H-pyridopyrimidines. nih.gov Unlike many antibiotics that target accessory proteins involved in translation, these compounds directly interfere with the ribosomal machinery. nih.gov Importantly, these compounds showed selective toxicity, as they did not inhibit protein synthesis in a eukaryotic (wheat germ) system at concentrations up to 300 μM, suggesting a favorable profile for targeting bacterial infections without affecting host cells. nih.gov
Structure-Activity Relationship (SAR) Investigations for Biological Efficacy of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the biological efficacy of lead compounds like this compound. These investigations explore how modifying the chemical structure of a molecule affects its biological activity, guiding the design of more potent and selective derivatives. nih.govhumanjournals.com
For pyrimidine-based compounds, the nature and position of substituents on the pyrimidine ring greatly influence their pharmacological properties. nih.gov In the case of 4H-pyridopyrimidine analogs that inhibit bacterial protein synthesis, SAR studies revealed critical structural requirements. Modifications to the 2-(pyridin-2-yl) ring resulted in a complete loss of activity, indicating this moiety is essential for binding to the ribosomal target. researchgate.net In contrast, specific modifications at the 6-position of the scaffold led to increased antimicrobial potency, reducing IC50 values into the mid-nanomolar range and improving minimum inhibitory concentrations (MICs) against pathogenic bacteria. researchgate.net
In the context of anticancer activity, SAR studies of 6-amino-2-thio-3H-pyrimidin-4-one derivatives showed that small alkyl chains with a terminal amino group as thio-substituents, combined with arylalkyl groups at the 4-position, resulted in greater inhibitory activity on ADP-induced platelet aggregation. nih.gov For a series of 5-arylethylidene-amino-2-thiopyrimidine-4-ones, a compound with two unsubstituted phenyl moieties (compound 7) showed potent dual inhibition of BRD4 and PLK1 enzymes, while the addition of a 4-methoxy phenyl ring reduced inhibitory activity. mdpi.com This suggests that the electronic properties of the substituents on the phenyl rings are crucial for enzymatic inhibition. The thiol group itself can be important; studies on other compounds with Michael acceptors have shown a correlation between the ability to trap thiol groups and biological activity. mdpi.com
These findings underscore the importance of systematic structural modifications to enhance the therapeutic potential of the pyrimidine-2-thiol scaffold.
Conclusion and Future Research Directions for 4 2 Chlorophenyl Pyrimidine 2 Thiol
Summary of Key Research Findings on 4-(2-Chlorophenyl)pyrimidine-2-thiol
Direct research on this compound is limited in the current scientific literature. However, extensive research on the broader class of 4-aryl-pyrimidine-2-thiol derivatives provides a foundational understanding of its likely chemical properties and biological potential. The pyrimidine-2-thiol (B7767146) moiety is a versatile pharmacophore, and the presence of a 2-chlorophenyl group at the 4-position is expected to modulate its electronic and steric properties, thereby influencing its biological activity.
Key research findings for the general class of pyrimidine-2-thiol derivatives, which likely extend to the 2-chloro isomer, are summarized below:
Synthetic Accessibility : Pyrimidine-2-thiols are generally synthesized through the cyclocondensation of chalcones with thiourea (B124793), a variation of the Biginelli reaction. nih.govnih.gov This method is robust and allows for the introduction of a wide variety of substituents on the pyrimidine (B1678525) ring.
Biological Activities : The pyrimidine scaffold is a constituent of nucleic acids and is found in numerous bioactive compounds. researchgate.netwjarr.com Derivatives of pyrimidine-2-thiol have been reported to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.netnih.gov The substitution pattern on the phenyl ring significantly influences the type and potency of the biological activity. For instance, the presence of a p-chlorophenyl group has been reported to enhance the anticancer activity of some pyrimidine derivatives. nih.govgsconlinepress.com
Chemical Reactivity : The thiol group in pyrimidine-2-thiol exists in a tautomeric equilibrium with its thione form. This functional group is a key site for further chemical modifications, such as alkylation to form thioethers, which can lead to new derivatives with altered biological profiles. nih.govnih.gov
While these findings provide a strong basis for the potential of this compound, dedicated studies are necessary to delineate its specific characteristics.
Emerging Avenues in Synthetic Chemistry of Pyrimidine-2-thiols
The synthesis of pyrimidine-2-thiols is a well-established area of organic chemistry, yet new methods are continuously being developed to improve efficiency, yield, and sustainability. Future synthetic research on this compound and its derivatives could explore several emerging avenues:
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to accelerate the synthesis of pyrimidine-2-thiol derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtubitak.gov.tr
Multicomponent Reactions (MCRs) : One-pot multicomponent reactions are highly efficient for generating molecular diversity. mdpi.comnih.gov Developing novel MCRs for the synthesis of complex pyrimidine-2-thiol derivatives from simple starting materials is a promising research direction.
Catalysis : The use of novel catalysts, including metal-based and organocatalysts, can improve the regioselectivity and stereoselectivity of pyrimidine synthesis. mdpi.com Research into catalytic methods for the asymmetric synthesis of chiral pyrimidine-2-thiol derivatives could lead to compounds with enhanced biological activity.
Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could enable its large-scale production for further investigation and potential applications.
Table 1: Comparison of Synthetic Methodologies for Pyrimidine-2-thiols
| Method | Description | Advantages | Potential for this compound |
| Conventional Synthesis | Cyclocondensation of a chalcone (B49325) with thiourea in the presence of a base, typically with heating. nih.gov | Well-established, reliable for a range of substrates. | Provides a baseline for yield and purity comparisons. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. nih.govtubitak.gov.tr | Reduced reaction times, often higher yields, energy efficient. | Could significantly improve the efficiency of synthesis. |
| Multicomponent Reactions | One-pot synthesis involving three or more starting materials. mdpi.comnih.gov | High atom economy, operational simplicity, rapid generation of libraries. | Enables the rapid synthesis of diverse derivatives for screening. |
| Catalytic Methods | Employs catalysts to enhance reaction rates and selectivity. mdpi.com | Milder reaction conditions, improved selectivity, potential for asymmetric synthesis. | Could lead to the discovery of more potent and selective bioactive compounds. |
Advancements in Mechanistic Biological Understanding of this compound
The broad spectrum of biological activities reported for pyrimidine-2-thiol derivatives suggests that they can interact with multiple biological targets. nih.govresearchgate.net A deeper understanding of the mechanism of action of this compound is crucial for its rational development as a therapeutic agent. Future research should focus on:
Target Identification : Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific cellular targets of this compound. The thiol group, for instance, can form covalent bonds with proteins and enzymes, potentially inhibiting their activity.
Enzyme Inhibition Studies : Many pyrimidine derivatives are known to be kinase inhibitors. mdpi.com Investigating the inhibitory activity of this compound against a panel of kinases and other relevant enzymes could reveal its therapeutic potential, particularly in oncology.
Cellular Pathway Analysis : Elucidating the downstream effects of target engagement, such as the modulation of signaling pathways, cell cycle arrest, and induction of apoptosis. nih.gov
Structure-Activity Relationship (SAR) Studies : Synthesizing a library of derivatives of this compound and evaluating their biological activity to establish clear SARs. This will guide the design of more potent and selective analogs.
Table 2: Potential Biological Targets and Activities of Pyrimidine-2-thiol Derivatives
| Biological Activity | Potential Molecular Targets/Mechanisms | Relevance to this compound |
| Anticancer | Kinase inhibition (e.g., EGFR, PI3K), induction of apoptosis, cell cycle arrest. mdpi.comnih.govmdpi.com | High potential, as halogenated phenyl groups can enhance anticancer activity. gsconlinepress.com |
| Antimicrobial | Inhibition of essential microbial enzymes, disruption of cell wall synthesis. nih.govtubitak.gov.tr | A promising area for investigation against a panel of bacteria and fungi. |
| Anti-inflammatory | Inhibition of inflammatory enzymes like COX and LOX. nih.gov | The anti-inflammatory potential should be explored in relevant in vitro and in vivo models. |
| Antioxidant | Radical scavenging, modulation of oxidative stress pathways. researchgate.netnih.gov | The thiol group may contribute to antioxidant properties. nih.govresearchgate.net |
Potential for Novel Applications and Interdisciplinary Research
Beyond its potential in medicinal chemistry, this compound could find applications in other scientific disciplines. The unique combination of a heterocyclic core, a reactive thiol group, and a halogenated aromatic ring makes it an interesting candidate for:
Materials Science : The planar structure and potential for intermolecular interactions suggest that derivatives of this compound could be explored for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The thiol group can also be used to anchor these molecules to metal surfaces.
Agrochemicals : Pyrimidine derivatives are used in agriculture as herbicides and fungicides. chemimpex.comchemimpex.com The biological activity of this compound could be screened for potential applications in crop protection.
Chemical Biology : As a molecular probe to study biological processes. The thiol group allows for conjugation with fluorescent dyes or other reporter molecules, enabling the visualization of its interactions within cells.
The future of research on this compound is rich with possibilities and will benefit from an interdisciplinary approach, bringing together synthetic chemists, pharmacologists, materials scientists, and chemical biologists. Such collaborations will be essential to fully unlock the potential of this versatile molecule.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-Chlorophenyl)pyrimidine-2-thiol?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiolation reactions. For example, a similar compound, 4-(4-chlorophenyl)pyrimidine-2-thiol, was synthesized by refluxing the precursor with ethyl chloroacetate and potassium carbonate in acetone for 12 hours . Adapting this method for the 2-chlorophenyl variant would require substituting the starting aryl halide (e.g., 2-chlorophenylboronic acid) and optimizing reaction conditions (solvent, temperature). Purification via recrystallization or column chromatography is recommended to achieve >95% purity.
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Key parameters include resolving disorder (common in chlorophenyl groups) and validating bond lengths/angles against similar structures (e.g., 5-acetyl-4-(4-chlorophenyl)-dihydropyrimidine-2-thione, where C–C bond lengths averaged 1.39 Å) . Ensure data-to-parameter ratios >15 to minimize overfitting .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : Analyze and spectra to confirm substitution patterns. The 2-chlorophenyl group shows characteristic deshielding in aromatic regions (δ 7.2–7.8 ppm).
- IR : Look for S–H stretching (~2550 cm) and C=S vibrations (~1250 cm).
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight (e.g., [M+H] at m/z 222.69 for CHClNS) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies. Focus on the thiol group’s nucleophilicity and steric effects from the 2-chlorophenyl substituent. Compare with experimental data from analogs like 4-({4-[(2-chlorophenyl)amino]-5-fluoropyrimidin-2-yl}amino)benzoic acid, where the chloro group influences electronic density .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Systematic variation of parameters is critical:
- Catalysts : Test bases (KCO, NaH) and solvents (DMF, acetone) .
- Temperature : Optimize via gradient experiments (e.g., 60–100°C).
- Analytical Validation : Use HPLC or GC-MS to confirm purity and side-product profiles. For example, a study on 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine reported 85% yield under anhydrous conditions, highlighting moisture sensitivity .
Q. How does the 2-chlorophenyl substituent influence biological activity in pyrimidine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies are essential. The 2-chlorophenyl group enhances lipophilicity and π-stacking in receptor binding. For instance, in otenabant (a cannabinoid receptor antagonist), the 2-chlorophenyl moiety improved metabolic stability . Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to validate hypotheses.
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : Chlorophenyl groups often induce disorder. Mitigate this by:
- Slow Evaporation : Grow crystals in a mixed solvent system (e.g., CHCl/MeOH) .
- Cryocooling : Use liquid N to stabilize crystals during data collection.
- Twinned Data Refinement : Employ SHELXL’s TWIN/BASF commands for twinned datasets .
Data Analysis & Contradiction Management
Q. How to address discrepancies in melting points reported for this compound?
- Methodological Answer : Cross-validate purity via DSC (Differential Scanning Calorimetry) and HPLC. Impurities (e.g., unreacted starting materials) lower observed melting points. For example, 4-(4-chlorophenyl)pyrimidine-2-thiol has a reported purity of 97% (CAS 175203-08-4), with a sharp DSC peak indicating homogeneity .
Q. What experimental controls are critical in assessing the compound’s stability under varying pH?
- Methodological Answer : Conduct accelerated stability studies:
- pH Buffers : Test 1–13 ranges at 25°C/40°C.
- LC-MS Monitoring : Track degradation products (e.g., hydrolysis of the thiol group to sulfonic acid).
- Light Exposure : UV-vis spectroscopy to detect photodegradation, as seen in sulfanylpyrimidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
